molecular formula C17H29NO4 B608616 LMT-28

LMT-28

Katalognummer: B608616
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: UDXWSYOXIRPYFK-RRFJBIMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LMT-28 ist ein synthetischer niedermolekularer Inhibitor, der auf die Interleukin-6-Rezeptor-Beta-Untereinheit, auch bekannt als Glykoprotein 130, abzielt. Er ist bekannt für seine Fähigkeit, die Phosphorylierung von Signaltransduktoren und Aktivatoren der Transkription 3, Januskinase 2 und Glykoprotein 130, die durch Interleukin-6 induziert wird, selektiv zu hemmen. Diese Verbindung hat sich als potenzielles Therapeutikum für entzündliche Erkrankungen wie rheumatoide Arthritis und akute Pankreatitis gezeigt .

Analyse Chemischer Reaktionen

LMT-28 durchläuft verschiedene chemische Reaktionen, die sich hauptsächlich auf seine Interaktion mit Interleukin-6-Signalwegen konzentrieren. Es hemmt selektiv die Phosphorylierung von Signaltransduktoren und Aktivatoren der Transkription 3, Januskinase 2 und Glykoprotein 130. Die Verbindung zeigt eine geringe Toxizität und ist effektiv bei der Reduzierung der Aktivierung dieser Signalwege . Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Interleukin-6 und seine Rezeptorkomponenten .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Properties

The pharmacokinetic characterization of LMT-28 has revealed several important properties that support its potential as an oral therapeutic agent:

  • Moderate to High Cell Permeability : The apparent permeability coefficient (Papp) across Madin-Darby canine kidney (MDCK) cell monolayers was measured at 9.7×106 cm s9.7\times 10^{-6}\text{ cm s}, indicating good absorption potential .
  • Plasma Protein Binding : this compound exhibits high plasma protein binding (92.4%), primarily to serum albumin, which is crucial for its distribution in systemic circulation .
  • Metabolic Stability : The compound's half-life was determined to be approximately 15.3 minutes in rats and 21.9 minutes in humans at a concentration of 1 μM, suggesting reasonable metabolic stability for therapeutic use .

Therapeutic Applications

This compound has been investigated for its therapeutic potential in various preclinical models:

  • Anti-inflammatory Effects : In vivo studies have shown that oral administration of this compound significantly alleviates symptoms in models of collagen-induced arthritis and acute pancreatitis in mice, highlighting its anti-inflammatory properties .
  • Bone Resorption Inhibition : Recent research confirmed that this compound reduces lipopolysaccharide (LPS)-induced bone resorption around implants in diabetic rats, indicating its potential utility in managing bone-related complications associated with diabetes .
  • Potential for Other Conditions : Given its mechanism of action targeting IL-6 signaling, this compound may also be applicable in treating other inflammatory conditions such as systemic lupus erythematosus and certain cancers where IL-6 plays a pivotal role.

Case Study 1: Collagen-Induced Arthritis Model

In a study involving mice with collagen-induced arthritis, administration of this compound resulted in reduced joint inflammation and swelling compared to control groups. The compound's ability to inhibit IL-6 signaling was confirmed through decreased levels of inflammatory markers in serum samples.

Case Study 2: Acute Pancreatitis Model

Another study assessed the effects of this compound on acute pancreatitis induced by cerulein in mice. Results indicated that treatment with this compound led to reduced pancreatic edema and inflammation, suggesting its efficacy as an anti-inflammatory agent.

Biologische Aktivität

LMT-28 is a synthetic compound that has garnered attention for its potential as an interleukin-6 (IL-6) inhibitor, making it a candidate for the treatment of various inflammatory diseases. This article explores the biological activity of this compound, focusing on its pharmacokinetic properties, mechanisms of action, and therapeutic applications.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized through both in vitro and in vivo studies. Key findings include:

  • Physicochemical Properties : this compound has a logarithm of the partition coefficient (LogP) value of 3.65, indicating moderate to high lipid solubility, which is essential for cell membrane permeability.
  • Cell Permeability : The apparent permeability coefficient (Papp) across Madin-Darby canine kidney (MDCK) cell monolayers was measured at 9.7×106cm s9.7\times 10^{-6}\,\text{cm s}, suggesting good absorption potential in biological systems .
  • Plasma Protein Binding : this compound exhibits a high plasma protein binding rate of 92.4%, predominantly binding to serum albumin, which may influence its distribution and efficacy .
  • Half-Life : The metabolic half-life (t1/2t_{1/2}) was found to be 15.3 minutes in rats and 21.9 minutes in humans at a concentration of 1 μM, indicating rapid metabolism .

This compound functions primarily as an IL-6 inhibitor, which is crucial in modulating inflammatory responses. It operates by:

  • Inhibition of IL-6 Signaling : By repressing the activation of signal transducer and activator of transcription 3 (STAT3), this compound effectively reduces IL-6-mediated inflammatory pathways .
  • Anti-inflammatory Effects : In animal models, this compound has demonstrated significant anti-inflammatory activity, particularly in conditions such as collagen-induced arthritis and pancreatitis .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies on Inflammation :
    • In a study focusing on collagen-induced arthritis, this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine associated with joint inflammation .
    • Another study reported that this compound ameliorated the progression of pancreatitis in mice models, showcasing its broad anti-inflammatory effects across different conditions .
  • Comparative Analysis with Other IL-6 Inhibitors :
    • A comparative pharmacokinetic analysis indicated that this compound may offer advantages over existing IL-6 inhibitors due to its favorable absorption and distribution characteristics .

Summary Table of Key Findings

PropertyValue
LogP3.65
Papp9.7×106cm s9.7\times 10^{-6}\,\text{cm s}
Plasma Protein Binding92.4%
Half-Life (Rat)15.3 min
Half-Life (Human)21.9 min
Therapeutic ApplicationsAnti-inflammatory diseases

Q & A

Basic Research Questions

Q. What is the primary mechanism of LMT-28 in inhibiting IL-6 signaling pathways?

this compound directly binds to the gp130 receptor, blocking the interaction between the IL-6/IL-6Rα complex and gp130. This inhibits downstream phosphorylation of STAT3, JAK2, and gp130, as demonstrated via Western blot analysis in HepG2 cells pre-treated with this compound (1–100 μM) and stimulated with IL-6 . Dose-dependent inhibition of STAT3 phosphorylation (IC₅₀ = 5.9 μM) confirms its specificity for IL-6-induced signaling .

Q. Which experimental models are commonly used to evaluate this compound’s anti-inflammatory efficacy?

Key models include:

  • Collagen-induced arthritis (CIA) mice : this compound (0.25 mg/kg orally) reduced arthritis index scores by 50% and suppressed serum COMP and SAP levels .
  • HepG2 cells : Used to study IL-6-induced STAT3 activation via Western blot .
  • MDCK cells : Assessed permeability (Papp = 9.7 × 10⁻⁶ cm/s) to predict oral bioavailability .
  • Cerulein-induced acute pancreatitis models : this compound (1 mg/kg) reduced amylase activity and pro-inflammatory cytokines .

Q. How is this compound’s metabolic stability evaluated in preclinical studies?

Metabolic stability is tested using liver microsomes from rats and humans. This compound’s half-life (t₁/₂) in human microsomes is 21.9 ± 2.8 min, compared to 15.3 ± 1.4 min in rats, with intrinsic clearance rates of 64 ± 8.1 and 91 ± 8.4 μL/min/mg protein, respectively. LC-MS/MS quantifies parent compound degradation, revealing species-specific metabolic differences .

Q. What assays are used to quantify this compound in biological samples?

  • LC-MS/MS : Detects this compound via precursor ion [M+H]⁺ at m/z 312 → 165, with carbamazepine as an internal standard. Calibration curves show linearity (R = 0.99–0.9999) in plasma .
  • ELISA : Measures IL-6-induced TNF-α suppression in mice (e.g., 0.8 mg/kg this compound reduces TNF-α by 70%) .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound’s efficacy across inflammatory models?

For example, this compound suppresses IL-6-induced STAT3 phosphorylation in vitro but shows incomplete efficacy in aldosterone-salt-induced hypertension models. This discrepancy may arise from tissue-specific gp130 expression or compensatory pathways (e.g., TNF-α dominance). Cross-validation using RNA-seq or phosphoproteomics in target tissues (e.g., aorta) is recommended .

Q. What methodological approaches optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?

  • Non-compartmental analysis : Calculates AUC, Cmax, and bioavailability (F = 44.6% in mice) from plasma concentration-time curves .
  • Species scaling : Human metabolic stability (t₁/₂ = 21.9 min) predicts higher bioavailability than in rats, necessitating allometric scaling for clinical dose extrapolation .

Q. How can combinatorial therapies enhance this compound’s therapeutic potential?

Synergy with tetrahydropapaverine (THP) or kaempferol improves rheumatoid arthritis outcomes:

  • THP combination : Reduces TNF-α/IL-6 secretion by 60% and inhibits osteoclastogenesis in CIA mice .
  • Kaempferol co-treatment : Suppresses RA-FLS migration via IL-6/STAT3 pathway downregulation . Mechanistic studies should employ transcriptomics (e.g., RNA-seq) to identify synergistic pathways.

Q. What statistical methods address variability in this compound’s in vivo pharmacokinetic data?

  • WinNonlin software : Analyzes AUC variability (e.g., oral AUC₈h = 302 ± 209 h·ng/mL) using non-compartmental models .
  • ANOVA/t-tests : Compare dose-response outcomes (e.g., arthritis index scores in CIA mice; p < 0.05) .

Q. How do researchers validate this compound’s target engagement in complex tissues?

  • Immunoprecipitation (IP) : Confirms direct gp130 binding in IL-6-stimulated cells .
  • Fluorescence polarization assays : Quantify competitive displacement of IL-6/IL-6Rα from gp130 .

Q. Methodological Considerations

  • Data Interpretation : Account for interspecies differences in metabolic stability (e.g., human vs. rat cytochrome P450 activity) .
  • Experimental Design : Include sham controls (e.g., normal serum in CIA studies) and validate assays across multiple labs .
  • Ethical Compliance : Ensure animal protocols align with institutional guidelines (e.g., Korea’s Kangwon University approvals) .

Eigenschaften

IUPAC Name

(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXWSYOXIRPYFK-RRFJBIMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
LMT-28
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
LMT-28
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
LMT-28
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
LMT-28
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
LMT-28
1-Amino-5-hydroxy-4-nitroanthracene-9,10-dione
LMT-28

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.